molecular formula C25H20N2O3 B7758269 (E)-N'-(4-(benzyloxy)benzylidene)-3-hydroxy-2-naphthohydrazide

(E)-N'-(4-(benzyloxy)benzylidene)-3-hydroxy-2-naphthohydrazide

Cat. No.: B7758269
M. Wt: 396.4 g/mol
InChI Key: FJCJWVMLRDZDBK-WGOQTCKBSA-N
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Description

(E)-N'-(4-(Benzyloxy)benzylidene)-3-hydroxy-2-naphthohydrazide is a hydrazone derivative synthesized via the condensation of 3-hydroxy-2-naphthohydrazide with 4-(benzyloxy)benzaldehyde. Its structure features a naphthoyl core linked to a benzylidene moiety substituted with a benzyloxy group at the para position (Fig. 1). This compound belongs to a class of benzohydrazides known for diverse biological activities, including antiviral, antimicrobial, and anticancer properties .

Properties

IUPAC Name

3-hydroxy-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3/c28-24-15-21-9-5-4-8-20(21)14-23(24)25(29)27-26-16-18-10-12-22(13-11-18)30-17-19-6-2-1-3-7-19/h1-16,28H,17H2,(H,27,29)/b26-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCJWVMLRDZDBK-WGOQTCKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC4=CC=CC=C4C=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC4=CC=CC=C4C=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(4-(benzyloxy)benzylidene)-3-hydroxy-2-naphthohydrazide typically involves the condensation reaction between 4-(benzyloxy)benzaldehyde and 3-hydroxy-2-naphthohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

While specific industrial production methods for (E)-N’-(4-(benzyloxy)benzylidene)-3-hydroxy-2-naphthohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4-(benzyloxy)benzylidene)-3-hydroxy-2-naphthohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed.

Scientific Research Applications

(E)-N’-(4-(benzyloxy)benzylidene)-3-hydroxy-2-naphthohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of (E)-N’-(4-(benzyloxy)benzylidene)-3-hydroxy-2-naphthohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the benzylidene ring and the acylhydrazide backbone, leading to variations in physicochemical properties (Table 1).

Table 1: Comparison of Structural and Physical Properties
Compound Name Substituents (Benzylidene Ring) Substituents (Acylhydrazide) Melting Point (°C) Molecular Formula Reference
Target Compound 4-(Benzyloxy) 3-Hydroxy-2-naphthoyl Not reported C₂₅H₂₁N₂O₃
(E)-N'-(4-Methoxybenzylidene)-3-nitrobenzohydrazide 4-Methoxy 3-Nitrobenzoyl 240–242 C₁₅H₁₃N₃O₄
(E)-N'-(2-Hydroxybenzylidene)-3,4,5-TMB* 2-Hydroxy 3,4,5-Trimethoxybenzoyl Not reported C₁₇H₁₈N₂O₅
(E)-N'-(5-Nitro-2-hydroxybenzylidene)-3-hydroxy-2-naphthohydrazide 5-Nitro-2-hydroxy 3-Hydroxy-2-naphthoyl Not reported C₁₈H₁₄N₃O₅
H18 (from ) 4-Methoxy 4-(Pyrazolyl-naphthoyl) 240–242 C₃₄H₂₈N₄O₂

*TMB: Trimethoxybenzoyl

Key Observations:

  • Hydrogen Bonding : Compounds with hydroxyl groups (e.g., 2-hydroxybenzylidene in ) exhibit intramolecular O–H···N hydrogen bonds, stabilizing planar conformations and influencing crystal packing.
  • Thermal Stability : Higher melting points (e.g., 240–242°C for H18 ) correlate with extended conjugation and rigid substituents.

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